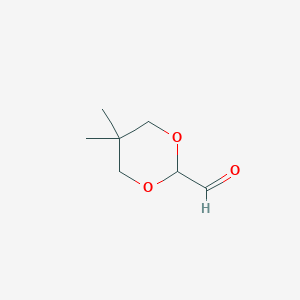

2-Formyl-5,5-dimethyl-1,3-dioxane

カタログ番号:

B8677445

CAS番号:

61856-42-6

分子量:

144.17 g/mol

InChIキー:

MOIRUADWXSWMQT-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

2-Formyl-5,5-dimethyl-1,3-dioxane is a specialized chemical building block that integrates a reactive aldehyde moiety with a stable 1,3-dioxane ring. The 5,5-dimethyl substitution on the dioxane ring provides significant steric protection, enhancing the molecule's stability under various reaction conditions, particularly towards bases and nucleophiles . This combination of a reactive handle and a stable protective architecture makes it a valuable intermediate for constructing complex molecules in pharmaceutical research and fine chemical synthesis. Chemically, this compound belongs to the class of cyclic acetals. The 1,3-dioxane ring is typically formed through an acid-catalyzed reaction between a carbonyl compound and a diol, such as 1,3-propanediol . The formyl group ( -CHO ) attached directly to the 2-position of the dioxane ring offers a versatile site for further transformation. Researchers can leverage this aldehyde in a wide range of reactions, including condensation to form imines or alkenes, reduction to alcohols, or Grignard reactions to extend the carbon chain. Its primary research value lies in its dual nature: the formyl group provides a point for molecular growth and functionalization, while the dioxane ring can act as a protected form of a carbonyl group, which can be deprotected under specific acidic conditions later in a synthetic sequence . This makes it particularly useful in multi-step syntheses where temporary protection of a sensitive carbonyl is required while other transformations are performed. It is also a potential precursor in the development of ligands, functionalized materials, and other pharmacologically active motifs that incorporate heterocyclic systems. This product is intended for research and development purposes only. It is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

特性

CAS番号 |

61856-42-6 |

|---|---|

分子式 |

C7H12O3 |

分子量 |

144.17 g/mol |

IUPAC名 |

5,5-dimethyl-1,3-dioxane-2-carbaldehyde |

InChI |

InChI=1S/C7H12O3/c1-7(2)4-9-6(3-8)10-5-7/h3,6H,4-5H2,1-2H3 |

InChIキー |

MOIRUADWXSWMQT-UHFFFAOYSA-N |

正規SMILES |

CC1(COC(OC1)C=O)C |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues: Substituent Variations and Properties

The following table summarizes key structural analogues of 2-formyl-5,5-dimethyl-1,3-dioxane, focusing on substituent differences and physicochemical properties:

Reactivity and Stability Comparisons

- Aldehyde Reactivity : The formyl group in this compound enables nucleophilic additions (e.g., Grignard reactions) and condensations, distinguishing it from alkyl-substituted analogues like 2-ethyl- or 2-isopropyl derivatives. This reactivity is critical in pharmaceutical synthesis .

- Thermal Stability : 5,5-Dimethyl-1,3-dioxane derivatives undergo isomerization under catalytic conditions. For example, 5,5-dimethyl-1,3-dioxane isomerizes to 2,2-dimethyl-3-methoxypropanal at 400–440°C in the presence of zeolites, with low selectivity due to hydrogen mobility at C(5) .

- Environmental Behavior : 2-Ethyl-5,5-dimethyl-1,3-dioxane is detected in drinking water at trace levels (low ng/L) due to its low odor threshold, posing challenges for water treatment . In contrast, the formyl derivative’s environmental impact is less studied but likely tied to its pharmaceutical applications.

Research Findings and Data Highlights

Table 2: Key Research Insights on Dioxane Derivatives

Q & A

Q. What are the common synthetic routes for preparing 2-Formyl-5,5-dimethyl-1,3-dioxane, and what experimental conditions optimize yield?

- Methodological Answer : A key route involves condensation reactions. For example, 2-formyl derivatives of 5,5-dimethyl-1,3-dioxane can be synthesized via acid-catalyzed condensation of aldehyde precursors with diols. In one protocol, 2-formyl-5,5-dimethyl-1,3-cyclohexanedione (a structurally related compound) was condensed with 4-fluorophenylhydrazine under acidic conditions to form heterocyclic products . Critical parameters include:

- Catalyst choice : Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O) enhance reaction efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Reactions often require reflux (e.g., 130°C for 14 hours in DMF) to achieve high yields .

Q. How can NMR spectroscopy confirm the structure of this compound, and what characteristic signals are expected?

- Methodological Answer : NMR analysis focuses on substituent-induced chemical shifts. For 5,5-dimethyl-1,3-dioxane derivatives:

- ¹H NMR : The formyl proton (-CHO) appears as a singlet near δ 9.8–10.2 ppm. Axial protons on the dioxane ring resonate at δ 3.5–4.5 ppm, while equatorial protons are upfield (δ 1.5–2.5 ppm).

- ¹³C NMR : The carbonyl carbon (C=O) is observed at δ 190–200 ppm. The geminal dimethyl groups on the dioxane ring show signals at δ 20–25 ppm .

- Example Data :

| Substituent | α-Effect (ppm) | β-Effect (ppm) |

|---|---|---|

| 5,5-dimethyl-1,3-dioxane | -3.76 | -10.39 |

| Table 1: Substituent effects on chemical shifts in NMR |

Q. What are the key stability considerations for this compound under varying pH and temperature?

- Methodological Answer : Stability studies should assess:

- Thermal degradation : Monitor decomposition via TGA or DSC; the compound is stable up to ~150°C but may degrade at higher temperatures.

- pH sensitivity : Acidic conditions (pH < 3) hydrolyze the dioxane ring, while basic conditions (pH > 10) may deprotonate the formyl group.

- Storage : Store in inert atmospheres (N₂/Ar) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its reactivity in nucleophilic additions?

- Methodological Answer : The chair conformation of the dioxane ring dictates reactivity. Computational studies (e.g., DFT or HyperChem) reveal that:

- Axial vs. equatorial substituents : The formyl group in the axial position faces steric hindrance from the geminal dimethyl groups, reducing nucleophilic attack efficiency.

- Reactivity modulation : Substituents like bromine (e.g., 5,5-bis(bromomethyl) derivatives) alter ring puckering, enhancing electrophilicity at the formyl carbon .

Q. What strategies resolve contradictions in spectral data for 5,5-dimethyl-1,3-dioxane derivatives?

- Methodological Answer : Discrepancies in NMR/IR data arise from solvent effects or conformational dynamics. Mitigation strategies include:

- Cross-validation : Compare experimental data with computational predictions (e.g., IR spectra simulated via Gaussian software).

- Variable-temperature NMR : Resolves overlapping signals by freezing conformational interconversions at low temperatures.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. How can structural modifications enhance the biological activity of this compound derivatives?

- Methodological Answer : Rational design strategies include:

- Electron-withdrawing groups : Introduce halogens (e.g., Cl, Br) to increase electrophilicity, improving binding to biological targets.

- Heterocyclic fusion : Condensation with hydrazines or amines generates pyrazole or indazole derivatives with enhanced antimicrobial or anticancer activity .

- Example : Condensation with 4-fluorophenylhydrazine yielded a tetrahydroindazole derivative with improved bioactivity .

Data Contradiction Analysis

Q. Why do NMR chemical shifts for 5,5-dimethyl-1,3-dioxane derivatives vary across studies, and how can these discrepancies be addressed?

- Methodological Answer : Variations arise from:

- Solvent effects : Polar solvents (e.g., DMSO-d₆) deshield protons, shifting signals downfield.

- Conformational equilibria : Rapid ring puckering at room temperature averages axial and equatorial proton environments.

- Resolution : Use low-temperature NMR (-40°C) or deuterated solvents with minimal polarity (e.g., CDCl₃) .

Applications in Medicinal Chemistry

Q. What methodologies evaluate the toxicity and environmental impact of this compound derivatives?

- Methodological Answer :

- In vitro assays : Use cell lines (e.g., HepG2) to assess cytotoxicity via MTT assays.

- Ecotoxicology : Measure LC₅₀ values in aquatic organisms (e.g., Daphnia magna) for environmental risk assessment.

- Odor thresholds : Gas chromatography-olfactometry identifies compounds with low odor thresholds (e.g., ~10 ng/L for 2-ethyl-5,5-dimethyl-1,3-dioxane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。